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molecular formula C11H19NO2Si B8394797 3-(2-Trimethylsilylethoxymethoxy)-pyridine

3-(2-Trimethylsilylethoxymethoxy)-pyridine

Cat. No. B8394797
M. Wt: 225.36 g/mol
InChI Key: DNRFJJMFYWJGIY-UHFFFAOYSA-N
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Patent
US06521622B1

Procedure details

To a stirred mixture of DMF (100 mL) and THF (100 mL), was added solid potassium tert-butoxide (17.96 g, 0.16 mol). After all of the solid had dissolved, the solution was cooled to ≦5° C. and 3-hydroxypyridine (14.25 g, 0.15 mol) was added all at once. After stirring for 10 minutes, the mixture was cooled to −10° C. and SEM-Cl, 25 g, 0.15 mol) was added dropwise at such a rate that the internal temperature remained at ≦−5° C. After the addition was complete, the mixture was stirred at 0° C. for 1 hour, then at room temperature for 2 hours. The mixture was poured into water (600 mL), then extracted with ether (3×150 mL). The ether extracts were combined, washed sequentially with 2N NaOH (100 mL), water (50 mL), and saturated NaCl solution (100 mL), dried (MgSO4) and concentrated to give a brown liquid. Distillation gave the desired ether 9 as a colorless liquid (20.8 g), b.p. 95-99° C. @ 0.03 mm Hg.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.96 g
Type
reactant
Reaction Step Two
Quantity
14.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C=O)C.CC(C)([O-])C.[K+].[OH:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.[CH3:19][Si:20]([CH2:23][CH2:24][O:25][CH2:26]Cl)([CH3:22])[CH3:21]>O.C1COCC1>[CH3:19][Si:20]([CH3:22])([CH3:21])[CH2:23][CH2:24][O:25][CH2:26][O:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.96 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
14.25 g
Type
reactant
Smiles
OC=1C=NC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)CCOCCl
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After all of the solid had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to ≦5° C.
CUSTOM
Type
CUSTOM
Details
remained at ≦−5° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×150 mL)
WASH
Type
WASH
Details
washed sequentially with 2N NaOH (100 mL), water (50 mL), and saturated NaCl solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown liquid
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C[Si](CCOCOC=1C=NC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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